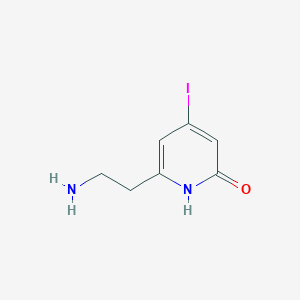
6-(2-Aminoethyl)-4-iodopyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminoethyl)-4-iodopyridin-2-OL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 6th position, an iodine atom at the 4th position, and a hydroxyl group at the 2nd position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-iodopyridin-2-OL can be achieved through several synthetic routes. One common method involves the iodination of 2-hydroxypyridine followed by the introduction of the aminoethyl group. The iodination can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under mild conditions. The aminoethyl group can be introduced through a nucleophilic substitution reaction using 2-aminoethanol as the nucleophile.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)-4-iodopyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 6-(2-Aminoethyl)pyridin-2-OL.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or Grignard reagents.
Major Products Formed
Oxidation: Formation of 6-(2-Aminoethyl)-4-iodopyridin-2-one.
Reduction: Formation of 6-(2-Aminoethyl)pyridin-2-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Aminoethyl)-4-iodopyridin-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)-4-iodopyridin-2-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with biological molecules, such as enzymes and receptors, potentially inhibiting or activating their functions. The iodine atom and hydroxyl group contribute to the compound’s reactivity and ability to form hydrogen bonds, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
6-(2-Aminoethyl)pyridin-2-OL: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-Iodo-2-hydroxypyridine: Lacks the aminoethyl group, affecting its ability to interact with biological molecules.
2-Aminoethyl-4-iodopyridine: Lacks the hydroxyl group, influencing its chemical properties and reactivity.
Uniqueness
6-(2-Aminoethyl)-4-iodopyridin-2-OL is unique due to the combination of the aminoethyl group, iodine atom, and hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
6-(2-aminoethyl)-4-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9IN2O/c8-5-3-6(1-2-9)10-7(11)4-5/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
ZQUHOLFOBNGFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)CCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




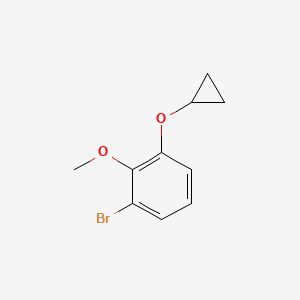

![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)
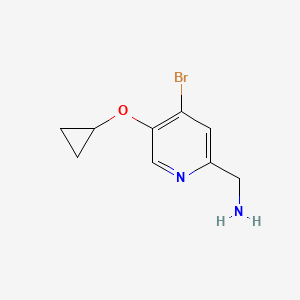

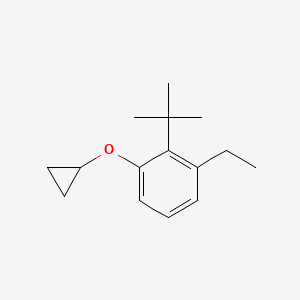


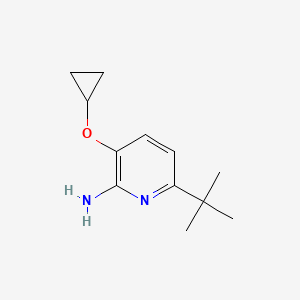
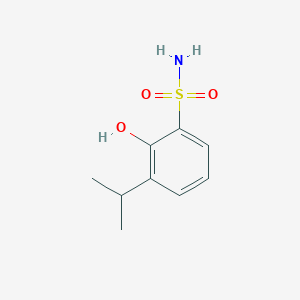
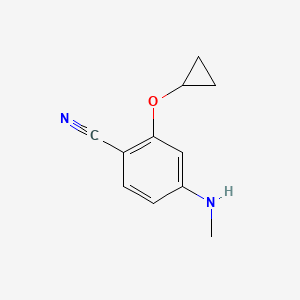
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)
